molecular formula C19H16F3NO2S B2694673 N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide CAS No. 1396874-41-1

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B2694673
CAS No.: 1396874-41-1
M. Wt: 379.4
InChI Key: JRRLIINEXQLJBF-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. With the molecular formula C20H17F3N2O2S and a molecular weight of 406.42, this benzamide derivative features a trifluoromethyl group, a moiety often used to modulate a compound's metabolic stability, lipophilicity, and binding affinity . The compound's structure incorporates both furan and thiophene heterocyclic rings, which are common pharmacophores found in active pharmaceutical ingredients and biologically active probes . Compounds with similar structural motifs, particularly those containing the trifluoromethylbenzamide group, have been investigated for targeting various biological pathways. Research on analogous molecules has shown potential in areas such as the inhibition of the NLRP3 inflammasome, a key player in the innate immune response implicated in a range of inflammatory diseases . Other related structures have been explored as inhibitors for kinase targets like BRAF(V600E) and Discoidin Domain Receptors (DDRs), highlighting the utility of this chemical scaffold in developing targeted therapies . This product is intended for research and development purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers can utilize this compound as a building block for further chemical synthesis, a reference standard, or a starting point for biological screening in the development of novel therapeutic agents.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16F3NO2S/c20-19(21,22)15-5-1-4-14(12-15)18(24)23(13-16-6-2-10-25-16)9-8-17-7-3-11-26-17/h1-7,10-12H,8-9,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRRLIINEXQLJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)N(CCC2=CC=CS2)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzamide Core: Starting from 3-(trifluoromethyl)benzoic acid, the carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl₂) followed by reaction with an amine.

    Introduction of Furan and Thiophene Groups: The furan and thiophene groups can be introduced via nucleophilic substitution reactions. For example, furan-2-ylmethylamine and 2-(thiophen-2-yl)ethylamine can be reacted with the benzamide core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under strong oxidative conditions.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives of furan and thiophene.

    Reduction: Corresponding amines.

    Substitution: Substituted benzamides with nucleophilic groups replacing the trifluoromethyl group.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Drug Development:

Medicine

    Therapeutic Agents: Investigation into its potential as an anti-inflammatory or anticancer agent.

Industry

    Materials Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-(tert-Butyl)phenyl)-N-(1-phenyl-2-(pyridin-2-yl)ethyl)-3-(trifluoromethyl)benzamide (6g)

  • Structural Differences : Replaces the furan and thiophene substituents with a tert-butylphenyl group and a pyridinyl-containing ethyl chain.
  • The pyridine ring introduces a basic nitrogen, which could improve solubility or facilitate hydrogen bonding in receptor interactions .
  • Synthesis : Similar benzamide derivatives are synthesized via coupling reactions using activated carboxylic acids (e.g., acid chlorides) with amines, followed by chromatographic purification .

N-(2-(2-(4-(3-Cyanophenyl)piperazin-1-yl)ethoxy)ethyl)-4-(thiophen-3-yl)benzamide (3a)

  • Structural Differences : Incorporates a piperazine-ethoxy-ethyl chain and a thiophen-3-yl group instead of thiophen-2-yl.
  • The cyano group on the phenyl ring may enhance electronic interactions with target proteins .
  • Synthesis: Purification via sequential normal-phase and reverse-phase chromatography highlights challenges in isolating polar intermediates, a consideration for scaling production of similar compounds .

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide)

  • Structural Differences : Substitutes the furan and thiophene groups with a 3-isopropoxyphenyl moiety.
  • Functional Implications :
    • Used as a fungicide, indicating that trifluoromethyl benzamides can exhibit broad-spectrum bioactivity .
    • The isopropoxy group may contribute to membrane permeability in agricultural applications .

4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide

  • Structural Differences : Features a fluorinated benzamide core and a dihydrothienylidene substituent.
  • The thienylidene group may enable conjugation, altering electronic properties compared to thiophen-2-yl .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents Potential Applications Reference
Target Compound 3-(trifluoromethyl)benzamide Furan-2-ylmethyl, thiophen-2-yl ethyl Not specified (structural focus) N/A
N-(2-(tert-Butyl)phenyl)-...-benzamide (6g) 3-(trifluoromethyl)benzamide tert-Butylphenyl, pyridinyl-ethyl Pharmaceutical development
Compound 3a Benzamide Piperazine-ethoxy-ethyl, thiophen-3-yl Dopamine receptor ligands
Flutolanil 2-(trifluoromethyl)benzamide 3-Isopropoxyphenyl Agricultural fungicide
4-Fluoro-N-[...]-benzamide 4-Fluorobenzamide Dihydrothienylidene, fluorophenyl Material stability studies

Key Research Findings and Implications

Trifluoromethyl Group : Common in agrochemicals (e.g., flutolanil) and pharmaceuticals due to its metabolic stability and lipophilicity .

Heterocyclic Substituents :

  • Thiophene and furan groups may influence binding affinity in receptor-ligand interactions, as seen in dopamine-targeting compounds .
  • Positional isomerism (e.g., thiophen-2-yl vs. thiophen-3-yl) can alter electronic and steric properties significantly .

Synthesis Challenges : Purification of polar intermediates (e.g., piperazine-containing derivatives) requires multi-step chromatography, impacting scalability .

Biological Activity

N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential therapeutic properties. This article explores its biological activity, including mechanisms of action, synthesis, and applications in various fields.

Chemical Structure and Properties

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of furan and thiophene rings contributes to its unique chemical properties.

  • Molecular Formula : C19H19F3N2O2S
  • Molecular Weight : Approximately 395.44 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in cancer progression and inflammation, thus modulating cellular signaling pathways.
  • Receptor Binding : It may bind to receptors that regulate various physiological processes, leading to therapeutic effects.

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies demonstrated:

  • Cell Line Studies : The compound showed cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma), with IC50 values around 25.72 ± 3.95 μM for MCF cells .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition of Pathogens : Preliminary studies suggest effectiveness against several bacterial strains, indicating potential as an antimicrobial agent.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions:

  • Starting Materials : Furan derivatives and thiophene compounds are used as precursors.
  • Reaction Conditions : Common solvents include dichloromethane or tetrahydrofuran, often requiring catalysts such as triethylamine.
  • Purification Techniques : Chromatography is employed to isolate the final product.

Study 1: Anticancer Evaluation

A study conducted by Goreti Ribeiro Morais et al. demonstrated the compound's ability to suppress tumor growth in vivo, showing promising results in animal models . The study highlighted the potential for further development into a therapeutic agent.

Study 2: Antimicrobial Testing

Another investigation focused on the antimicrobial efficacy of the compound against various pathogens. Results indicated a broad spectrum of activity, warranting further exploration into its use as an antibiotic agent.

Data Table of Biological Activities

Activity TypeTest Organism/Cell LineIC50 (μM)Reference
AnticancerMCF-725.72 ± 3.95
AntimicrobialVarious BacteriaVariesPreliminary Studies

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(furan-2-ylmethyl)-N-(2-(thiophen-2-yl)ethyl)-3-(trifluoromethyl)benzamide?

  • Methodological Answer : The compound can be synthesized via multi-step reactions involving amide bond formation. For example, a related benzamide derivative was prepared using sequential nucleophilic substitutions and coupling reactions, with yields optimized by controlling stoichiometry and reaction time. Key steps include activating the carboxylic acid group (e.g., using thionyl chloride) and coupling with amines under basic conditions (e.g., triethylamine). Purification is typically achieved via column chromatography or recrystallization . Characterization is performed using 1^1H-NMR and thin-layer chromatography (TLC) to confirm structural integrity .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:

  • 1^1H-NMR : To verify substituent positions and confirm the presence of furan, thiophene, and trifluoromethyl groups. For example, aromatic protons in thiophene appear as distinct multiplets in the 6.5–7.5 ppm range .
  • TLC : To monitor reaction progress and purity.
  • Mass spectrometry (MS) : For molecular weight confirmation via ESI or MALDI-TOF .
  • FT-IR : To identify carbonyl (C=O) stretches (~1650–1700 cm1^{-1}) and C-F vibrations (~1100–1200 cm1^{-1}) .

Q. How do the compound’s functional groups influence its physicochemical properties?

  • Methodological Answer :

  • Trifluoromethyl group : Enhances lipophilicity and metabolic stability, as seen in similar benzamide derivatives .
  • Furan and thiophene moieties : Contribute to π-π stacking interactions, affecting solubility in polar solvents. Solubility can be improved using co-solvents like DMSO or ethanol .
  • Amide bond : Provides hydrogen-bonding capability, critical for biological target interactions .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Methodological Answer : Yield optimization involves:

  • Catalyst screening : Palladium-based catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in heterocyclic systems .
  • Temperature control : Maintaining reactions at 60–80°C minimizes side products .
  • Purification strategies : Gradient elution in column chromatography (e.g., hexane/ethyl acetate) enhances separation of closely related byproducts .

Q. What mechanisms underlie the compound’s potential biological activity?

  • Methodological Answer : Hypothesized mechanisms (based on structural analogs):

  • Enzyme inhibition : The trifluoromethyl group may block catalytic sites in kinases or proteases via hydrophobic interactions .
  • Receptor modulation : Thiophene and furan rings could engage in π-stacking with aromatic residues in receptor binding pockets, as observed in GABA receptor antagonists .
  • Cellular assays : Evaluate cytotoxicity (e.g., MTT assay) and target engagement (e.g., fluorescence polarization) to validate mechanisms .

Q. How can structural ambiguities in the compound be resolved?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal analysis provides definitive bond lengths and angles, especially for distinguishing regioisomers .
  • 2D-NMR (COSY, HSQC) : Resolves overlapping signals in complex aromatic systems .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict electronic properties and validate experimental data .

Q. How should researchers address contradictions in spectroscopic data?

  • Methodological Answer :

  • Cross-validation : Compare NMR data with structurally characterized analogs (e.g., PubChem entries) .
  • Isotopic labeling : Use 13^{13}C or 19^{19}F NMR to trace specific functional groups .
  • Collaborative analysis : Leverage multi-instrument datasets (e.g., combining MS/MS fragmentation patterns with IR) .

Q. What strategies are effective for improving aqueous solubility without compromising activity?

  • Methodological Answer :

  • Prodrug design : Introduce phosphate or sulfate groups on the furan/thiophene rings to enhance hydrophilicity .
  • Nanoparticle encapsulation : Use PEGylated liposomes or cyclodextrins to improve bioavailability .
  • Structural analogs : Replace trifluoromethyl with polar groups (e.g., -COOH) while retaining activity via bioisosterism .

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